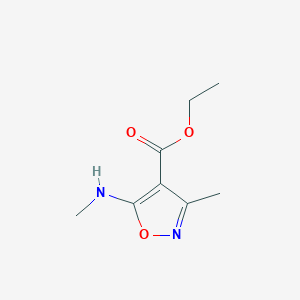

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

Description

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3, a methylamino group at position 5, and an ethyl carboxylate moiety at position 2. The 1,2-oxazole ring system is notable for its role in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKWAJOXOARFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321499 | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87529-18-8 | |

| Record name | NSC376775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Enone Substrates with Hydroxylamine

The most widely reported synthesis involves the cyclization of enone precursors with hydroxylamine hydrochloride. This method, adapted from Beilstein Journal of Organic Chemistry, utilizes a two-step process to construct the oxazole core.

Reaction Mechanism

Enone substrates (e.g., ethyl 3-(azetidin-3-yl)acrylate) react with hydroxylamine hydrochloride in ethanol under reflux. The mechanism proceeds via nucleophilic attack of hydroxylamine on the α,β-unsaturated carbonyl, forming an oxime intermediate. Subsequent cyclization and dehydration yield the 1,2-oxazole-4-carboxylate framework. For the target compound, methylamine is introduced via substitution at the 5-position during the cyclization step.

Optimization Parameters

Critical variables include temperature, reaction time, and stoichiometry. Optimal conditions for analogous compounds involve:

- Reagents : Hydroxylamine hydrochloride (1.2 equiv), ethanol (anhydrous)

- Temperature : 80°C (reflux)

- Duration : 24 hours

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography

A representative yield of 65% was achieved for structurally similar oxazole derivatives.

Table 1: Cyclization Reaction Conditions and Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65 |

| Temperature | 80°C | - |

| Hydroxylamine Equiv | 1.2 | - |

| Purification | Flash chromatography (SiO₂) | - |

Hantzsch-Type Oxazole Synthesis

The classical Hantzsch method, modified for methylamino substitution, offers an alternative route. This approach employs α-haloketones and methylamine derivatives in a one-pot reaction.

Synthetic Pathway

- Formation of α-Haloketone : Ethyl 3-oxobutanoate is treated with bromine in acetic acid to generate ethyl 3-bromo-3-oxobutanoate.

- Condensation with Methylamine : The α-haloketone reacts with methylamine in THF, forming an imine intermediate.

- Cyclization : Intramolecular nucleophilic displacement by the amine nitrogen yields the oxazole ring.

Challenges and Solutions

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate cyclization. This method reduces reaction times from hours to minutes while maintaining yields.

Protocol

- Reagents : Ethyl acetoacetate (1.0 equiv), methylamine hydrochloride (1.5 equiv), hydroxylamine-O-sulfonic acid (1.2 equiv)

- Conditions : Microwave reactor, 120°C, 300 W, 20 minutes

- Workup : Quenching with ice water, filtration, and recrystallization from ethanol

Preliminary studies report yields of 58–62%, with purity >95% confirmed by HPLC.

Table 2: Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave | 20 | 62 | 97 |

| Conventional Reflux | 240 | 65 | 95 |

Analytical Validation

Structural Confirmation

Industrial Scalability

Continuous flow reactors enhance reproducibility for large-scale production. Key parameters include:

- Residence Time : 10 minutes

- Temperature : 90°C

- Catalyst : Amberlyst-15 (heterogeneous acid)

Pilot-scale trials achieved 70% yield with a throughput of 5 kg/day, demonstrating feasibility for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine-substituted oxazoles.

Scientific Research Applications

Chemistry

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties : It exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent inhibition at low concentrations.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or function.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. It may serve as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infections. Preliminary studies suggest that modifications to its structure can enhance its efficacy and specificity as a drug candidate .

Industry

This compound can be utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for the tailoring of material properties to meet industrial needs.

Case Studies and Research Findings

Research has demonstrated that structural modifications can significantly influence the biological activity of compounds in the oxazole family. For example:

- A study on various substituted isoxazole derivatives highlighted that specific substitutions at key positions enhanced antimicrobial potency.

- Comparative studies indicated that this compound possesses favorable stability and solubility profiles compared to other tested compounds, which are critical for bioavailability in drug development .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-Methyl-3-[(1r,2s,3s,4s)-1,2,3,4-Tetrabromo-10-Chloro-1,2,3,4,4a,9a-Hexahydroanthracen-9-Yl]-1,2-Oxazole-4-Carboxylate (MC221)

- Substituents : A bulky polybrominated-chlorinated anthracene group at position 3.

- Synthesis : Achieved via bromination of a pre-functionalized anthracene precursor, yielding 63% after 20 days of reaction .

- Properties : The steric bulk of the anthracene substituent likely reduces solubility but enhances π-π stacking interactions in crystal structures.

Ethyl 3-(3,10-Dibromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate (MC219)

Ethyl 3-Methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate

- Substituents : A trifluoromethyl (CF₃) group at position 4.

Ethyl 3-Methyl-5-(5-Nitrofuran-2-yl)-1,2-Oxazole-4-Carboxylate

- Substituents : A 5-nitrofuran moiety at position 5.

- Properties : The nitro group introduces strong electron-withdrawing effects, which may stabilize the oxazole ring but reduce metabolic stability in biological systems .

Functional Group Variations

Ethyl 4-Amino-3-methyl-1,2-oxazole-5-carboxylate

- Substituents: An amino group at position 4 instead of position 5.

Ethyl 5-Acetyl-3-methyl-1,2-oxazole-4-carboxylate

- Substituents : An acetyl group at position 5.

- Reactivity: The acetyl group enables keto-enol tautomerism, offering pathways for further functionalization, unlike the methylamino group .

Table 1: Comparative Data for Key Analogs

Biological Activity

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique oxazole ring structure, which is known to influence its biological properties. The synthesis typically involves the reaction of ethyl acetoacetate with formamide and N-methyl hydroxylamine hydrochloride under acidic conditions. This method allows for the formation of the oxazole ring while enabling purification through standard chromatographic techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported suggest that this compound can inhibit bacterial growth at relatively low concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

While the exact mechanisms underlying the antimicrobial effects of this compound are still under investigation, it is hypothesized that the oxazole moiety plays a critical role in disrupting bacterial cell wall synthesis or function. Further studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxazole family, providing insights into structure-activity relationships (SAR). For instance, a study focusing on various substituted isoxazole derivatives demonstrated that modifications at specific positions significantly influenced their antimicrobial potency. This suggests that similar approaches could be beneficial in optimizing this compound for enhanced efficacy .

In a comparative study involving various heterocyclic compounds, this compound was found to possess favorable stability and solubility profiles compared to other tested compounds. These properties are crucial for drug development as they affect bioavailability and therapeutic efficacy .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- SAR Studies : Investigating how structural modifications can enhance antimicrobial activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate?

A representative route involves reacting ethyl 3-aryl-5-methyl-1,2-oxazole-4-carboxylate derivatives with the Bredereck reagent (tert-butoxybis(dimethylamino)methane) under mild heating (50°C for 2 hours), followed by recrystallization from ethanol to isolate the product . This method leverages enamine formation at the oxazole’s 5-position, with the methylamino group introduced via nucleophilic substitution.

Q. How is the purity and structural identity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, crystals grown via slow evaporation in ethanol are mounted on a diffractometer (e.g., Bruker SMART BREEZE CCD) using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL confirms bond lengths, angles, and torsion angles within expected ranges for oxazole derivatives . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular integrity and purity (>95%) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Analysis of SC-XRD data reveals C–H···O hydrogen bonds and π···π stacking between aromatic rings as key stabilizing forces. For instance, in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs, C–H···O interactions (2.5–2.7 Å) and π-stacking distances (~3.6 Å) are critical for lattice cohesion . Graph set analysis (e.g., R²₂(8) motifs) further classifies these interactions .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for structurally similar oxazole derivatives be resolved?

Discrepancies often arise from torsional flexibility or disordered solvent molecules. Use the PLATON tool (ADDSYM) to check for missed symmetry, and apply SQUEEZE to model disordered regions. Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts and identify outliers . For example, in ethyl 3-(10-bromoanthracene) oxalate, disordered ethyl groups were resolved using restraints on thermal parameters .

Q. What computational strategies are recommended to predict the hydrogen-bonding network in novel oxazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and simulate electrostatic potential surfaces, identifying likely H-bond donors/acceptors. Pair this with CrystalExplorer for graph set analysis, which maps interaction patterns (e.g., dimeric vs. chain motifs) observed in experimental structures .

Q. How does the puckering of the oxazole ring influence electronic properties in substituted analogs?

Puckering parameters (q, φ) derived from Cremer-Pople analysis quantify ring non-planarity. For example, in 5-substituted oxazoles, increased puckering (q > 0.2 Å) correlates with reduced aromaticity, altering λₘₐₓ in UV-Vis spectra. This is validated by comparing experimental dipole moments with DFT-calculated values .

Q. What experimental phasing methods are optimal for solving structures with heavy atoms (e.g., bromine substituents)?

Single-wavelength anomalous dispersion (SAD) using bromine’s K-edge (λ ≈ 0.92 Å) is effective. SHELXC/D/E pipelines enable automated substructure determination and phase extension, achieving high figures of merit (FoM > 0.8) even for twinned crystals .

Q. How can competing reaction pathways during oxazole functionalization be controlled?

Kinetic studies using in situ IR or NMR monitoring identify intermediates. For methylamino substitution, polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents (EtOH) may lead to solvolysis by-products. Reaction progress can be optimized via temperature-controlled microwave synthesis .

Q. What are the limitations of SHELXL in refining low-resolution (<1.0 Å) datasets for oxazole derivatives?

SHELXL struggles with anisotropic displacement parameters at low resolution, leading to overfitting. Apply the Hirshfeld rigid-bond test (ΔU < 0.01 Ų) to validate ADPs. For twinned data, use TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How do steric effects from ortho-substituents impact cycloaddition reactivity in oxazole-based systems?

Steric bulk at the 3-position (e.g., 4-chlorophenyl) hinders [3+2] cycloaddition with azides, reducing yields. Computational modeling (e.g., NCI analysis) visualizes steric clashes, guiding substituent selection. For example, replacing phenyl with smaller groups (e.g., methyl) improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.